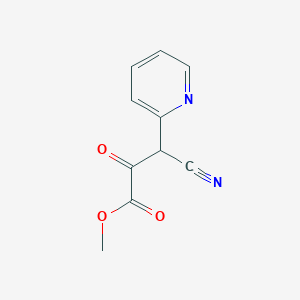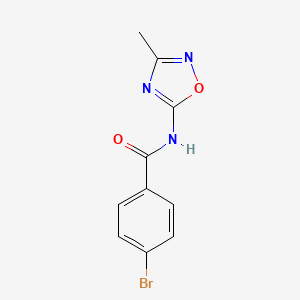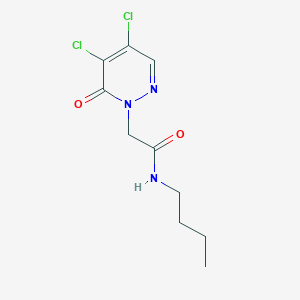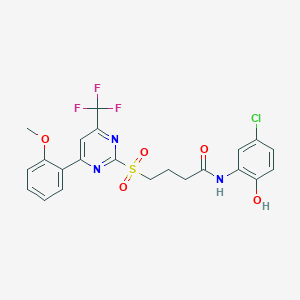
N-(5-chloro-2-hydroxyphenyl)-4-((4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-hydroxyphenyl)-4-((4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)butanamide is a complex organic compound that features a combination of aromatic rings, a sulfonyl group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-((4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)butanamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group, and then the attachment of the sulfonyl group. The final steps would involve the coupling of the pyrimidine derivative with the chlorohydroxyphenyl butanamide under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in reactors with precise control over reaction parameters. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time would be essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-4-((4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(5-chloro-2-hydroxyphenyl)-4-((4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Research may focus on its efficacy, safety, and mechanism of action in treating various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties. For example, its sulfonyl group may impart desirable characteristics such as increased solubility or stability, making it useful in the formulation of coatings, adhesives, or other industrial products.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-((4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)butanamide would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-chloro-2-hydroxyphenyl)-4-((4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)butanamide include other sulfonyl-containing butanamides and pyrimidine derivatives. Examples include:
- N-(5-chloro-2-hydroxyphenyl)-4-(pyrimidin-2-yl)sulfonyl)butanamide
- N-(5-chloro-2-hydroxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)butanamide
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features. The presence of the trifluoromethyl group, the sulfonyl group, and the butanamide moiety in a single molecule provides a unique set of chemical and biological properties that can be exploited for various applications.
Properties
Molecular Formula |
C22H19ClF3N3O5S |
|---|---|
Molecular Weight |
529.9 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanamide |
InChI |
InChI=1S/C22H19ClF3N3O5S/c1-34-18-6-3-2-5-14(18)15-12-19(22(24,25)26)29-21(28-15)35(32,33)10-4-7-20(31)27-16-11-13(23)8-9-17(16)30/h2-3,5-6,8-9,11-12,30H,4,7,10H2,1H3,(H,27,31) |
InChI Key |
GJJLKXPELYZAIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)NC3=C(C=CC(=C3)Cl)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14902547.png)
![(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B14902552.png)
![5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14902558.png)
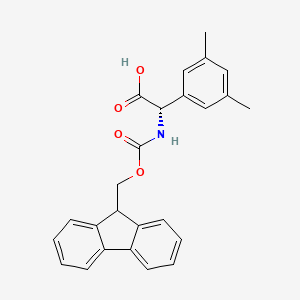
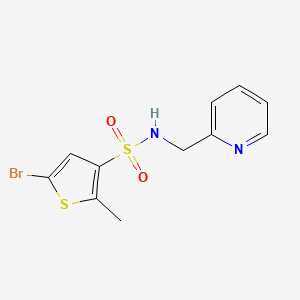

![(3aR,5S,6R,6aR)-6-(Benzyloxy)-2,2-dimethyl-6-vinyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B14902586.png)


